molecular formula C28H24O9 B8817845 (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE CAS No. 70832-64-3

(5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE

Cat. No.: B8817845
CAS No.: 70832-64-3
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves the acetylation and benzoylation of ribose. One common method includes dissolving racemic (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate in dry pyridine. The solution is then slowly added dropwise with acetic anhydride in an ice water bath, stirred for 30 minutes, and then allowed to react at room temperature for 7 hours . The reaction mixture is then heated to 40°C for an hour, followed by extraction with chloroform and sequential washing with ice water, pre-cooled sulfuric acid, and saturated sodium bicarbonate . The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar acetylation and benzoylation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, and sodium bicarbonate . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted ribofuranose compounds .

Scientific Research Applications

Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is widely used in scientific research, particularly in the synthesis of nucleosides . Its applications include:

Properties

CAS No.

70832-64-3

Molecular Formula

C28H24O9

Molecular Weight

504.5 g/mol

IUPAC Name

(5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3

InChI Key

GCZABPLTDYVJMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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